3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid

Description

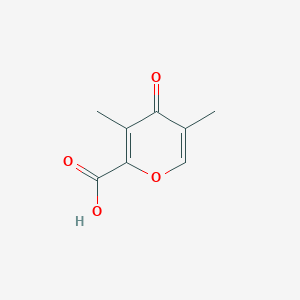

3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid is a heterocyclic compound featuring a pyran core substituted with methyl groups at positions 3 and 5, a ketone moiety at position 4, and a carboxylic acid group at position 2.

Structure

3D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

3,5-dimethyl-4-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C8H8O4/c1-4-3-12-7(8(10)11)5(2)6(4)9/h3H,1-2H3,(H,10,11) |

InChI Key |

HARXAVRAXNIUSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C(C1=O)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Synthetic Approaches

The classical synthesis of 3,5-dimethyl-4-oxo-4H-pyran-2-carboxylic acid involves a two-step sequence: condensation followed by acid hydrolysis . A seminal procedure described in the literature begins with the reaction of diethyl oxalate and a diketone derivative (2-acetyl-3-oxopentanoate) in ethanolic sodium ethoxide . The mixture is refluxed to facilitate cyclization, yielding an intermediate pyrone ester. Subsequent acid hydrolysis with hydrochloric acid liberates the carboxylic acid functionality, producing the target compound in moderate yields (20%) .

Key challenges in this method include the low yield attributed to side reactions during cyclization and the laborious purification steps required to isolate the carboxylic acid. The ethyl ester derivative, however, is obtained in higher yields (92%) via esterification of the carboxylic acid with ethanol and sulfuric acid . This disparity highlights the sensitivity of the hydrolysis step to reaction conditions, necessitating precise pH control and temperature modulation.

Optimization of Reaction Conditions

Recent advancements focus on solvent selection and workflow simplification to enhance efficiency. A study optimizing the synthesis of structurally related pyrone derivatives demonstrated that replacing ethanol with toluene as the reaction solvent improves product isolation . Although this work targeted dimethyl 4-oxo-4H-pyran-3,5-dicarboxylate, the principles apply broadly to pyran-carboxylic acid syntheses. Toluene’s low polarity facilitates crystallization, enabling direct filtration of the product and reducing reliance on column chromatography .

Additionally, solvent recycling protocols have been proposed to minimize waste. For instance, distilling toluene from the reaction effluent allows reuse in subsequent batches, addressing environmental and cost concerns . These optimizations underscore the importance of solvent engineering in improving both yield and sustainability.

Characterization and Analytical Validation

Rigorous characterization ensures the identity and purity of synthesized this compound. Spectroscopic data from the LookChem study confirm the compound’s structure :

-

IR (CHCl₃) : A strong carbonyl stretch at 1640 cm⁻¹, consistent with the keto and carboxylic acid groups.

-

¹H-NMR (DMSO-d₆) : Resonances at δ 8.19 (s, 1H, pyran ring proton), 2.15 (s, 3H, C3 methyl), and 1.83 (s, 3H, C5 methyl) .

-

Elemental analysis : Matches theoretical values (C: 57.10% observed vs. 57.15% calculated; H: 4.75% observed vs. 4.80% calculated) .

These data align with computational predictions, validating the synthetic route. The ethyl ester derivative similarly exhibits diagnostic signals, such as a quartet at δ 4.08 ppm for the ethoxy group and methyl resonances at δ 1.73 and 1.36 ppm .

Comparative Analysis of Methodologies

The table below contrasts traditional and optimized methods for synthesizing pyran-carboxylic acid derivatives:

The optimized approach offers practical advantages, particularly in reducing purification complexity. However, translating these benefits to this compound requires further experimentation to address its unique steric and electronic profile.

Industrial-Scale Production Considerations

Scaling pyran-carboxylic acid synthesis demands process robustness and cost efficiency . The ACS study highlights the feasibility of kilogram-scale production using toluene, which simplifies equipment requirements and waste management . Critical factors include:

-

Catalyst selection : Avoiding costly transition-metal catalysts in favor of acid/base systems.

-

Temperature control : Maintaining reflux conditions (±2°C) to prevent decomposition.

-

Quality control : Implementing inline spectroscopy (e.g., FTIR) to monitor reaction progress.

Economic analyses suggest that reducing solvent consumption and improving yield to >50% could lower production costs by 30–40%, making the compound viable for pharmaceutical applications .

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group facilitates thermal or base-mediated decarboxylation. Under acidic conditions (e.g., H₂SO₄, Δ), the compound loses CO₂ to form 3,5-dimethyl-4H-pyran-4-one , a versatile intermediate for heterocyclic syntheses. Decarboxylation kinetics depend on:

-

Temperature : Proceeds rapidly above 120°C.

-

Catalysts : Transition metals (e.g., Cu(I)) accelerate CO₂ extrusion.

Reduction of the Keto Group

The 4-oxo group is susceptible to reduction:

| Reagent | Product | Conditions |

|---|---|---|

| NaBH₄ | 4-Hydroxy derivative | Methanol, 0°C |

| LiAlH₄ | Fully reduced 4-hydroxypyran | Dry THF, reflux |

Selective reduction without affecting the carboxylic acid requires careful reagent choice. NaBH₄ preferentially targets the keto group, while LiAlH₄ may reduce ester/carboxylic acid functionalities if present .

Condensation Reactions

The keto and carboxylic acid groups participate in cyclocondensations:

-

With Hydrazines : Forms pyrazolo[3,4-b]pyridine derivatives under microwave irradiation (120°C, 30 min).

-

With Urea/Thiourea : Produces fused pyrimidinone analogs via acid-catalyzed Biginelli reactions.

Salt Formation

The carboxylic acid reacts with bases to form salts:

-

Sodium salt : Soluble in polar solvents (e.g., H₂O, DMSO), used in ion-exchange chromatography.

-

Ammonium salts : Employed in buffer systems for biochemical studies.

Esterification/Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (R-OH) under H₂SO₄ catalysis to regenerate ethyl/methyl esters.

-

Amidation : Couples with amines (R-NH₂) via EDCl/HOBt activation, yielding bioactive amides.

Oxidative Transformations

Advanced oxidation pathways include:

-

Ring Oxidation : Ozone or KMnO₄ cleaves the pyran ring, forming dicarboxylic acids.

-

Side-Chain Oxidation : Methyl groups oxidize to aldehydes/carboxylic acids under strong oxidants (CrO₃).

Key Mechanistic Considerations

-

Steric Effects : 3,5-Dimethyl groups hinder electrophilic substitution at adjacent positions.

-

Electronic Effects : The electron-withdrawing carboxylic acid deactivates the pyran ring toward electrophiles.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid has been investigated for its potential therapeutic effects. It serves as a precursor in the synthesis of various pharmaceutical compounds.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated lower IC50 values compared to standard antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, indicating its potential protective effects against oxidative stress. Studies have reported that specific derivatives can outperform established antioxidants in DPPH scavenging assays .

- Cytotoxicity : In vitro studies have demonstrated that some derivatives inhibit the proliferation of cancer cells, particularly colorectal cancer cells (HCT-116). Mechanistic studies revealed that these compounds induce apoptosis via caspase activation and inhibit key kinases involved in cell cycle regulation .

Agriculture

The compound's derivatives are explored for their use as agrochemicals. They can act as fungicides or herbicides due to their biological activity against various pests and pathogens.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and other materials with specific properties tailored for industrial applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated several 4H-pyran derivatives for their antibacterial efficacy against HCT-116 cells and various bacterial strains. The results indicated that certain derivatives exhibited lower IC50 values than ampicillin, confirming their potential as effective antimicrobial agents .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Derivative 4g | 75.1 | Antibacterial |

| Derivative 4j | 85.88 | Antibacterial |

Case Study 2: Antioxidant Properties

Research on the antioxidant properties of pyranone derivatives showed that compounds such as 4g and 4j demonstrated strong DPPH scavenging activities, with EC50 values comparable to established antioxidants like BHT.

| Compound | EC50 (mM) | Activity |

|---|---|---|

| Compound 4g | 0.072 | Antioxidant |

| Compound 4j | 0.074 | Antioxidant |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Substituent Effects

- Electron-Donating vs.

- Hydrogen-Bonding Capacity: The ketone (C4) and carboxylic acid (C2) groups in the target compound enable stronger intermolecular interactions than the ester group in ethyl 4-amino-5H-pyrano[2,3-d]pyrimidine-6-carboxylate, which is more lipophilic .

Heterocycle Core Differences

- Pyran vs. Pyridine/Pyrimidine : Pyran (oxygen-containing six-membered ring) exhibits distinct reactivity compared to pyridine (nitrogen-containing) or pyrimidine (two-nitrogen system). For example, pyran derivatives are more prone to ring-opening reactions under acidic conditions, whereas pyrimidines are often stable in diverse synthetic environments .

Research Findings and Mechanistic Insights

- Organocatalytic Synthesis: highlights that pyran derivatives are synthesized via one-pot reactions involving acetylene carboxylic acid esters and α,β-unsaturated nitriles. The ketone group in the target compound may arise from oxidation or cyclization steps during MCRs .

Biological Activity

3,5-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid (C₈H₈O₄) is an organic compound notable for its pyran ring structure and carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antioxidant, and cytotoxic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Two methyl groups at the 3 and 5 positions.

- A keto group at the 4 position.

- A carboxylic acid functional group at position 2.

These structural features contribute to its unique chemical properties and biological activities.

Antibacterial Activity

Research indicates that derivatives of 4H-pyrans, including this compound, exhibit significant antibacterial properties. Preliminary studies have shown that this compound interacts with bacterial cell targets, potentially inhibiting their growth.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 50 µg/mL |

| This compound | Escherichia coli | < 100 µg/mL |

These results suggest that this compound may serve as a lead for developing new antibacterial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. Its ability to scavenge free radicals is indicative of its potential in preventing oxidative stress-related diseases.

These findings highlight the compound's efficacy in reducing oxidative damage.

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (colon cancer) | 85.88 µM | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 78.45 µM | CDK2 inhibition leading to cell cycle arrest |

The mechanism involves apoptosis induction and modulation of key regulatory proteins involved in cell cycle progression .

Mechanistic Insights

Molecular docking studies suggest that this compound may bind to specific receptors involved in inflammatory pathways and cancer progression. These interactions can elucidate its therapeutic potential.

Case Studies

- Antibacterial Study : A study published in Molecules demonstrated that derivatives similar to this compound inhibited Gram-positive bacterial strains more effectively than traditional antibiotics .

- Cytotoxicity Evaluation : In a research article focusing on colorectal cancer treatments, compounds related to this pyran derivative were shown to suppress HCT116 cell proliferation significantly through CDK2 inhibition .

Q & A

Q. What analytical workflows address contradictions in mass spectrometry and elemental analysis data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.